5-(Methylamino)pentanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-7-5-3-2-4-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZIYUXXMGCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81893-78-9 | |

| Record name | 5-Methylaminopentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Methylamino)pentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylamino)pentanoic acid hydrochloride, a derivative of valeric acid, is a molecule of significant interest in the fields of pharmaceutical and chemical research. Its structure, featuring a secondary amine and a carboxylic acid functional group, makes it a valuable building block for the synthesis of a variety of more complex molecules, including potential drug candidates and specialized polymers. This guide provides a comprehensive overview of the scientifically vetted methods for the synthesis of this compound, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in their endeavors.

This document explores two primary and reliable synthetic pathways: the nucleophilic substitution of a halogenated precursor and the reductive amination of a carbonyl compound. Each route is presented with a thorough discussion of the underlying chemical principles, advantages, and potential challenges, enabling the reader to make informed decisions based on their specific research needs and available resources.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound can be effectively achieved through two principal routes, each with its own set of advantages.

Route 1: Nucleophilic Substitution of 5-Bromopentanoic Acid

This classic and robust method involves the direct reaction of 5-bromopentanoic acid with methylamine. The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The use of an excess of methylamine is crucial to drive the reaction to completion and to neutralize the hydrobromic acid byproduct, thus preventing the protonation of the amine reactant which would render it non-nucleophilic. The final step involves the introduction of hydrochloric acid to protonate the secondary amine, yielding the desired hydrochloride salt.

Route 2: Reductive Amination of a 5-Oxopentanoate Precursor

An alternative and often milder approach is the reductive amination of a 5-oxopentanoic acid derivative, such as ethyl 5-oxopentanoate. This reaction typically proceeds in a one-pot fashion. First, the methylamine reacts with the aldehyde or ketone functionality of the precursor to form an intermediate imine or enamine. This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to the corresponding secondary amine.[1][2][3][4] These reducing agents are favored as they are less reactive towards the carbonyl starting material, thus minimizing the formation of the corresponding alcohol byproduct.[1][4] The final step is the acidification with hydrochloric acid to yield the hydrochloride salt.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic strategies, the following diagrams illustrate the key transformations.

Figure 1: Overview of the two primary synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Synthesis via Nucleophilic Substitution of 5-Bromopentanoic Acid

This protocol is a reliable method for the synthesis of the target compound.

Step 1: Synthesis of 5-(Methylamino)pentanoic Acid

-

In a pressure-resistant vessel, dissolve 5-bromopentanoic acid (1 equivalent) in a sufficient volume of aqueous methylamine (40% solution, excess, e.g., 10-20 equivalents).

-

Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

-

The crude 5-(methylamino)pentanoic acid is then taken to the next step without further purification.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 5-(methylamino)pentanoic acid in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic (pH ~1-2).

-

A precipitate of this compound should form. If precipitation is slow, it can be induced by cooling for an extended period or by the addition of a less polar co-solvent.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities, and dry under vacuum.

Route 2: Synthesis via Reductive Amination

This protocol offers a milder alternative to the nucleophilic substitution route.

Step 1: One-Pot Synthesis of 5-(Methylamino)pentanoic Acid

-

To a solution of ethyl 5-oxopentanoate (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane, add methylamine hydrochloride (1.2-1.5 equivalents) and a non-nucleophilic base like triethylamine (1.2-1.5 equivalents) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium cyanoborohydride (NaBH3CN) (1.5-2.0 equivalents) in the same solvent.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) to decompose the excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting residue contains the crude 5-(methylamino)pentanoic acid.

Step 2: Formation and Purification of the Hydrochloride Salt

-

Follow the same procedure as described in Step 2 of Route 1 to convert the crude 5-(methylamino)pentanoic acid into its hydrochloride salt.

-

Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed to obtain a highly pure product.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 81893-78-9[5] |

| Molecular Formula | C6H14ClNO2[5] |

| Molecular Weight | 167.63 g/mol [5] |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95%[5] |

Expected Spectroscopic Data:

-

1H NMR (D2O): The proton NMR spectrum is expected to show characteristic signals for the methyl group attached to the nitrogen (a singlet or a doublet depending on the exchange rate of the N-H proton), and multiplets for the methylene groups of the pentanoic acid chain. The chemical shifts will be influenced by the protonation state of the amine and carboxylic acid groups.

-

13C NMR (D2O): The carbon NMR spectrum should display distinct signals for the methyl carbon, the five carbons of the pentanoic acid chain, and the carbonyl carbon.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]+ at m/z 146.11.

Conclusion

This technical guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound. The choice between the nucleophilic substitution and reductive amination routes will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the successful preparation and verification of this important chemical building block. Adherence to standard laboratory safety practices is paramount when performing any of the procedures outlined in this guide.

References

-

PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

- Singh, R. P., et al. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry - Section B. 2009, 48B(10), 1470-1474.

-

LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

SpectraBase. (R,S)-5-AMINO-3-METHYL-PENTANOIC-ACID. [Link]

- Barabanov, M. A., et al. Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization. Russian Journal of General Chemistry. 2020, 90(3), 453-458.

-

Clark, J. Amines as nucleophiles. Chemguide. [Link]

- Kim, T. L., et al. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. 2015, 80(21), 11043-11049.

-

PhytoBank. 13C NMR Spectrum (PHY0089140). [Link]

-

LibreTexts. 21.8: Condensation of Acids with Amines. [Link]

- Ksander, G. M., et al. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- Anonymous. Process for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid from hydrochloride.

- Anonymous. Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.

- Anonymous. Process for the preparation of 3-(aminomethyl)-5-methylhexanoic acid.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound 95% | CAS: 81893-78-9 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 5-(Methylamino)pentanoic Acid Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Unique Scaffold

In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy, optimizing pharmacokinetic profiles, and discovering novel biological activities. 5-(Methylamino)pentanoic acid hydrochloride, with its distinct structural features of a secondary amine and a carboxylic acid separated by a flexible pentyl chain, represents a compelling, yet underexplored, building block. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, moving beyond basic supplier specifications to delve into its synthetic accessibility, potential applications, and the analytical methodologies crucial for its characterization. While direct literature on this specific molecule is nascent, this document will draw upon established principles and data from closely related analogues to illuminate its potential as a valuable tool in the design of next-generation therapeutics.

Section 1: Physicochemical and Structural Characteristics

This compound (CAS Number: 81893-78-9) is a small molecule that exists as a hydrochloride salt, enhancing its stability and solubility in aqueous media. Its zwitterionic nature at physiological pH, stemming from the presence of both a secondary amine and a carboxylic acid, is a key determinant of its chemical behavior and biological interactions.

| Property | Value | Source |

| CAS Number | 81893-78-9 | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | Solid | Inferred from supplier data |

| Purity | Typically ≥95% | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents | Based on its salt form and zwitterionic character[2] |

The hydrochloride salt form ensures that the amine group is protonated, which can be advantageous for handling and formulation. In solution, the equilibrium between the cationic, zwitterionic, and anionic forms will be pH-dependent, a critical consideration for any biological or chemical application.

Section 2: Synthetic Pathways and Methodologies

Conceptual Synthetic Workflow: Reductive Amination

A common and effective method for the synthesis of N-methylated amines is reductive amination. This approach offers high yields and good selectivity.

Caption: Conceptual workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: A General Approach to Synthesis

-

Imine Formation: To a solution of 5-oxopentanoic acid in a suitable solvent (e.g., methanol), add an equimolar amount of methylamine. The reaction is typically stirred at room temperature. The formation of the intermediate imine (Schiff base) can be monitored by techniques such as thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The pH should be maintained in a slightly acidic range to facilitate the reduction.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. Purification of the resulting 5-(methylamino)pentanoic acid can be achieved by column chromatography or crystallization.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise until precipitation is complete. The resulting solid, this compound, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Section 3: Applications in Drug Discovery and Development

The true potential of this compound lies in its application as a versatile building block in drug design. The incorporation of N-methylated amino acids into peptide-based drugs is a well-established strategy to enhance their therapeutic properties.[5][6]

Enhancing Pharmacokinetic Properties of Peptidomimetics

N-methylation of the peptide backbone can confer several advantages:

-

Increased Proteolytic Stability: The methyl group on the nitrogen atom sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.[6]

-

Improved Membrane Permeability and Oral Bioavailability: N-methylation can increase the lipophilicity of a peptide and disrupt intermolecular hydrogen bonding, which can lead to improved absorption across biological membranes.[7]

-

Conformational Control: The presence of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can be exploited to lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.

A Scaffold for Novel Small Molecule Therapeutics

Beyond its use in peptides, the 5-(methylamino)pentanoic acid scaffold can serve as a starting point for the synthesis of a diverse range of small molecule therapeutics. Its bifunctional nature allows for derivatization at both the amino and carboxyl termini.

Caption: Potential applications of the 5-(Methylamino)pentanoic acid scaffold in drug design.

-

GABA Analogs: The structural similarity to γ-aminobutyric acid (GABA) suggests that derivatives of 5-(methylamino)pentanoic acid could be explored as modulators of GABA receptors, with potential applications in neurological and psychiatric disorders.

-

Enzyme Inhibitors: The pentanoic acid chain can act as a linker to attach a "warhead" that covalently or non-covalently binds to the active site of a target enzyme. The methylamino group can be used to modulate solubility and cell permeability.

-

PROTACs and Molecular Glues: In the burgeoning field of targeted protein degradation, this molecule could serve as a component of the linker in Proteolysis Targeting Chimeras (PROTACs) or as a scaffold for the development of molecular glues.

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of small molecules. For this compound, both ¹H and ¹³C NMR are crucial.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to expect include those for the N-methyl group, the methylene groups of the pentyl chain, and the protons adjacent to the amino and carboxyl groups. The chemical shifts will be influenced by the protonation state of the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Distinct signals for the carbonyl carbon, the N-methyl carbon, and the methylene carbons of the aliphatic chain are expected.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Assign the signals based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to confirm the assignments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantitative analysis. Due to its polar and zwitterionic nature, a reversed-phase HPLC method with an appropriate ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) method would be suitable.

General Protocol for RP-HPLC Analysis:

-

Mobile Phase Preparation: Prepare an aqueous mobile phase containing a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing reagent like trifluoroacetic acid (TFA) is often added to improve peak shape for amines.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a common choice.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group.

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent.

-

Data Analysis: Analyze the chromatogram for the retention time and peak area of the main component and any impurities. Purity is calculated based on the relative peak areas.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred ionization technique for this type of molecule.

General Protocol for MS Analysis:

-

Sample Introduction: The sample can be introduced directly into the mass spectrometer via infusion or coupled to an HPLC system (LC-MS).

-

Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.

-

Fragmentation Analysis (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. The fragmentation pattern can be used to confirm the structure of the molecule.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

Conclusion: A Building Block with Untapped Potential

This compound, while not yet a mainstream chemical entity, holds significant promise as a versatile building block for the next generation of therapeutics. Its unique combination of a secondary amine, a carboxylic acid, and a flexible aliphatic linker provides a rich platform for chemical modification and derivatization. By leveraging the principles of N-methylation to enhance pharmacokinetic properties and by utilizing its scaffold to design novel small molecules, researchers can unlock new avenues in drug discovery. This guide has aimed to provide a foundational understanding of its properties, synthesis, potential applications, and analytical characterization, encouraging its exploration and adoption in innovative research programs.

References

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

-

Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1378–1388. [Link]

- Kessler, H. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

-

Neosystem. The Role of N-Methyl Amino Acids in Peptide Drug Discovery. [Link].

-

Pharmaffiliates. Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. [Link].

- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-methylation of peptides: a new perspective in medicinal chemistry. Current medicinal chemistry, 11(21), 2799–2822.

-

Takács, K., & Völgyi, G. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102–1110. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

5-(Methylamino)pentanoic acid hydrochloride molecular weight and formula

An In-Depth Technical Guide to 5-(Methylamino)pentanoic Acid Hydrochloride

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic building block relevant to researchers, scientists, and professionals in drug development. This document details its fundamental chemical properties, including molecular weight and formula, and presents its chemical structure.

Core Chemical Identification

This compound is a carboxylic acid derivative characterized by a methylamino group at the 5-position of a pentanoic acid backbone, supplied as a hydrochloride salt.

Chemical Structure

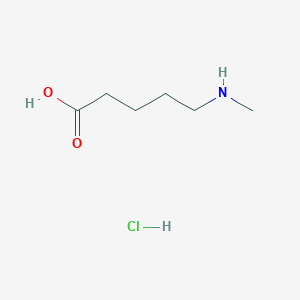

The structural formula of this compound illustrates a five-carbon chain with a carboxylic acid group at one end and a methylamino group at the other, protonated with hydrochloric acid.

Caption: Chemical structure of this compound.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Molecular Formula and Molecular Weight

The elemental composition and mass of this compound are critical for stoichiometric calculations in chemical reactions and for analytical characterization.

Key Identifiers

These identifiers are essential for accurately sourcing and referencing the compound in scientific literature and databases.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 81893-78-9[1][2][3] |

| MDL Number | MFCD29492017[1] |

Physical Characteristics

The physical state and appearance of the compound are important for handling and formulation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

-

Storage Conditions: It is recommended to store the compound at room temperature.[1]

Applications and Research Significance

As an organic building block, this compound serves as a versatile starting material or intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows for a variety of chemical transformations. These include, but are not limited to, amide bond formation, esterification, and further N-alkylation or N-acylation reactions. Such versatility makes it a valuable component in the synthesis of pharmaceutical compounds and other specialty chemicals.

References

Sources

An In-depth Technical Guide to the Solubility of 5-(Methylamino)pentanoic acid hydrochloride

This guide provides a comprehensive technical overview of the solubility of 5-(Methylamino)pentanoic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility characteristics of this compound. This document outlines the fundamental principles governing its solubility and provides detailed, field-proven protocols for its empirical determination in various solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. For an active pharmaceutical ingredient (API) like this compound, a thorough understanding of its solubility profile is paramount. Low aqueous solubility can lead to poor absorption and erratic bioavailability, necessitating complex and often costly formulation strategies. Conversely, a well-characterized solubility profile enables rational formulation design and predicts in vivo behavior.

This compound is an amino acid derivative. Amino acids are generally soluble in water due to their ability to form zwitterions, but their solubility can be significantly influenced by the nature of their side chains and the surrounding environment.[1] As a hydrochloride salt, the compound's solubility is expected to be pH-dependent. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing the solubility of this important compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent. As an amino acid hydrochloride, it possesses both a charged amino group and a carboxylic acid group, making it a polar molecule.

Key Molecular Characteristics:

-

Polar Functional Groups: The presence of the methylamino and carboxylic acid groups allows for hydrogen bonding with polar solvents like water.

-

Hydrocarbon Backbone: The pentanoic acid backbone contributes a degree of non-polar character to the molecule.

-

Hydrochloride Salt: The hydrochloride salt form generally enhances aqueous solubility compared to the free base, particularly at lower pH values.

The interplay of these features dictates the compound's solubility in different solvent systems. A fundamental principle in solubility is "like dissolves like." Therefore, polar solvents are expected to be more effective at dissolving this polar compound.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2][3] This technique involves adding an excess of the solid compound to a solvent and allowing it to equilibrate until the solution is saturated. The concentration of the dissolved compound is then measured.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, isopropanol, acetone, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For aqueous solutions, it is critical to investigate solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[4][5]

-

Addition of Excess Solid: Accurately weigh an excess amount of this compound and add it to a known volume of each solvent in a sealed vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in an orbital shaker or rotator within a constant temperature chamber (typically 25°C or 37°C).[4] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[6][7] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter.[7] It is crucial to pre-rinse the filter with the saturated solution to prevent adsorption of the solute onto the filter membrane.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7] A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.

-

Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL) or molarity.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing the Solubility of this compound

A comprehensive understanding of the factors affecting solubility is crucial for interpreting experimental data and for formulation development.

Effect of pH

For an amino acid hydrochloride, pH is a critical determinant of solubility.[8] The molecule has two ionizable groups: the carboxylic acid and the methylamino group.

-

Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH2+). The overall positive charge will enhance interactions with water, leading to higher solubility.

-

Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero (zwitterion form). At this point, intermolecular electrostatic attractions are maximized, and solubility is typically at its minimum.

-

High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH). The negative charge will again promote solubility in water.

Diagram: pH-Dependent Ionization and its Effect on Solubility

Caption: Ionization states of an amino acid at different pH values and their impact on solubility.

Effect of Solvent Polarity

The solubility in organic solvents will depend on the solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to be good solvents for this compound.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. Their effectiveness will depend on the specific interactions with the solute.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the solute, its solubility in non-polar solvents is expected to be very low.

Effect of Temperature

The dissolution of a solid is often an endothermic process, meaning that solubility generally increases with temperature.[9] However, this is not always the case, and the effect of temperature should be determined empirically. For biopharmaceutical applications, solubility data at both room temperature (25°C) and physiological temperature (37°C) are highly relevant.

Data Presentation: A Framework for Reporting Solubility

Clear and concise data presentation is essential for comparing the solubility of this compound across different conditions. The following tables provide a template for organizing and reporting experimental findings.

Table 1: Solubility in Aqueous Solutions at Different pH Values (at 25°C and 37°C)

| Solvent (Buffer) | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| 0.1 N HCl | 1.2 | 25 | ||

| 0.1 N HCl | 1.2 | 37 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Acetate Buffer | 4.5 | 37 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate Buffer | 6.8 | 37 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Phosphate Buffer | 7.4 | 37 |

Table 2: Solubility in Common Organic Solvents (at 25°C)

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Water | 10.2 | 25 | ||

| Methanol | 5.1 | 25 | ||

| Ethanol | 4.3 | 25 | ||

| Isopropanol | 3.9 | 25 | ||

| Acetonitrile | 5.8 | 25 | ||

| Acetone | 5.1 | 25 | ||

| Dichloromethane | 3.1 | 25 | ||

| Hexane | 0.1 | 25 |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By following the detailed protocols and considering the influential factors discussed, researchers can generate high-quality, reliable solubility data. This information is foundational for subsequent stages of drug development, including pre-formulation, formulation design, and biopharmaceutical evaluation. Future work should focus on building a comprehensive database of solubility for this compound in a wider array of solvent systems and co-solvent mixtures to further aid in its development as a potential therapeutic agent.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]

-

Al-Ghaban, F., & Al-Kassas, R. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Investigation, 44(2), 97-106. [Link]

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

ResearchGate. How to perform equilibrium solubility studies step by step practically? [Link]

-

Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies. [Link]

-

Lund University. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

TutorVista. (2010). Factors Affecting Solubility. YouTube. [Link]

-

LibreTexts Chemistry. (2022). Backgrounds of Amino Acids. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. tandfonline.com [tandfonline.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. who.int [who.int]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. youtube.com [youtube.com]

potential biological activity of 5-(Methylamino)pentanoic acid hydrochloride

An In-depth Technical Guide to the Potential Biological Activity of 5-(Methylamino)pentanoic Acid Hydrochloride

Introduction

This compound is a derivative of pentanoic acid, an omega-amino acid. While direct research on the biological activity of this specific compound is not extensively documented, its structural similarity to other known bioactive molecules provides a strong foundation for postulating its potential pharmacological effects. The presence of a pentanoic acid backbone, an amino group at the fifth carbon, and a methyl group on the nitrogen suggests several exciting avenues for investigation. This guide will explore the theoretical basis for the potential biological activities of this compound, drawing on established knowledge of related compounds. We will delve into its potential as a neuromodulator and a metabolic regulator, and discuss the pharmacokinetic advantages conferred by its N-methyl group. Furthermore, this document will provide detailed experimental protocols for researchers to validate these hypotheses.

Potential Pharmacological Targets and Biological Activities

Neuromodulatory Effects via GABA Receptor Interaction

A primary area of interest for this compound is its potential to interact with the central nervous system, specifically as a modulator of GABAergic neurotransmission. This hypothesis is predicated on its structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, and its non-methylated analog, 5-aminopentanoic acid, which is a known weak GABA agonist.[1]

GABA exerts its inhibitory effects by binding to GABA receptors, primarily GABA-A and GABA-B receptors.[2] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[3][4]

The structural similarity of this compound to GABA suggests it may bind to and potentially activate GABA receptors, mimicking the effects of GABA. The N-methyl group could influence its binding affinity and efficacy compared to its non-methylated counterpart.

Caption: Potential interaction of this compound with the GABAergic synapse.

Metabolic Regulation through Modulation of Fatty Acid Oxidation

Emerging research on structurally similar compounds suggests a potential role for this compound in metabolic regulation. Specifically, the trimethylated analog, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a gut microbiota-derived metabolite, has been shown to inhibit fatty acid oxidation (FAO).[5][6] This inhibition is thought to occur through the modulation of carnitine biosynthesis and transport, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6]

Given that this compound shares the same carbon backbone, it is plausible that it could also interact with enzymes or transporters involved in fatty acid metabolism. The degree of N-methylation may influence the potency of this interaction.

Caption: Hypothesized inhibition of the carnitine shuttle by this compound.

Pharmacokinetic Advantages Conferred by N-Methylation

The N-methyl group in this compound is a significant structural feature that can impart favorable pharmacokinetic properties. N-methylation of amino acids and peptides is a well-established strategy in medicinal chemistry to enhance drug-like characteristics.[7][8][9] These improvements can include:

-

Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the compound.[9][10]

-

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[9][10]

-

Improved Bioavailability: The combination of increased stability and permeability often leads to enhanced oral bioavailability.[9]

These properties make this compound an attractive candidate for further development, as it may possess a more favorable pharmacokinetic profile than its non-methylated counterpart.

Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following experimental workflows are proposed.

Caption: Proposed experimental workflow for evaluating the biological activity of the compound.

Protocol 1: In Vitro Assessment of GABA-A Receptor Binding Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

[³H]-Muscimol (radioligand)

-

This compound (test compound)

-

GABA (positive control)

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound and GABA in Tris-HCl buffer.

-

In a 96-well plate, add rat brain membranes, [³H]-Muscimol (at a final concentration equal to its Kd), and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or the test compound dilutions.

-

Incubate the plate at 4°C for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Assay for Fatty Acid Oxidation

This protocol outlines a method to measure the effect of this compound on the rate of fatty acid oxidation in live cells using a Seahorse XF Analyzer.

Materials:

-

H9c2 cardiomyocytes or HepG2 hepatocytes

-

Seahorse XFp Cell Culture Miniplates

-

Seahorse XF Base Medium supplemented with L-glutamine, sodium pyruvate, and glucose

-

Bovine Serum Albumin (BSA)

-

Palmitate-BSA conjugate

-

This compound (test compound)

-

Etomoxir (positive control inhibitor of CPT1)

-

Seahorse XFp Analyzer

Procedure:

-

Seed H9c2 or HepG2 cells in a Seahorse XFp Cell Culture Miniplate and allow them to adhere overnight.

-

Prepare the test compound and etomoxir dilutions in Seahorse XF Base Medium.

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate the cells in a non-CO₂ incubator for 1 hour.

-

Load the sensor cartridge with the test compound, etomoxir, and palmitate-BSA.

-

Calibrate the Seahorse XFp Analyzer.

-

Place the cell plate in the analyzer and initiate the assay protocol.

-

Measure the basal oxygen consumption rate (OCR).

-

Inject the test compound or etomoxir and measure the OCR.

-

Inject palmitate-BSA to stimulate fatty acid oxidation and measure the OCR.

-

Analyze the data to determine the effect of this compound on the rate of fatty acid oxidation.

Data Presentation

Table 1: GABA-A Receptor Binding Affinity

| Compound | IC₅₀ (µM) | Kᵢ (µM) |

| GABA | ||

| This compound |

Table 2: Effect on Fatty Acid Oxidation in H9c2 Cells

| Treatment | Concentration | Basal OCR (pmol/min) | OCR after Palmitate Injection (pmol/min) | % Inhibition of FAO |

| Vehicle | - | 0% | ||

| Etomoxir | 100 µM | |||

| This compound | 1 µM | |||

| 10 µM | ||||

| 100 µM |

Conclusion and Future Directions

While direct experimental data on this compound is scarce, its structural characteristics provide a compelling rationale for investigating its potential biological activities. The hypotheses presented in this guide, focusing on neuromodulation via the GABAergic system and metabolic regulation through the inhibition of fatty acid oxidation, are grounded in the known activities of structurally related compounds. The N-methyl group is a key feature that may enhance its drug-like properties.

The provided experimental protocols offer a clear path for researchers to systematically evaluate these potential activities. Future research should also explore the in vivo efficacy of this compound in relevant animal models of neurological and metabolic disorders. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing related analogs, could further optimize the potency and selectivity of this promising scaffold.

References

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link][7]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link][8]

-

Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science Publishers.[Link][9]

-

Loffredo, M. R., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI.[Link]

-

Aapptec Peptides. (n.d.). N-Methyl Amino Acids. Aapptec.[Link][10]

-

Zhao, M., et al. (2022). Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. Nature Communications, 13(1), 1757. [Link][5]

-

Zhao, M., et al. (2022). Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. Nature Communications, 13(1), 1757. [Link][6]

-

Zhao, M., et al. (2022). Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. ResearchGate.[Link]

-

Kumar, R., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 1-10. [Link]

-

Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 463-480. [Link]

-

Akyeampong, E., & Saini, R. K. (2022). Omega-3 Fatty Acids. StatPearls.[Link]

-

Wikipedia contributors. (2024, January 10). GABA-A receptor. Wikipedia.[Link]

-

Mayo Clinic. (2023, August 23). Fish oil. Mayo Clinic.[Link]

-

Cleveland Clinic. (2023, March 29). Omega-3 Fatty Acids. Cleveland Clinic.[Link]

-

Byers, T. L., et al. (2002). Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity. Journal of Medicinal Chemistry, 45(23), 5112-5122. [Link]

-

Hanchar, H. J., et al. (2004). GABA and the GABAA Receptor. Alcohol Research & Health, 28(2), 79-85. [Link][3]

-

Hussain, S. A., et al. (2024). Immunomodulatory Effects of Omega-3 Fatty Acids: Mechanistic Insights and Health Implications. Journal of Clinical Medicine, 13(10), 2826. [Link]

-

Office of Dietary Supplements. (2023, July 18). Omega-3 Fatty Acids. National Institutes of Health.[Link]

-

National Center for Biotechnology Information. (n.d.). 5-Aminovaleric acid. PubChem.[Link][1]

-

MDPI. (n.d.). The Design, Synthesis, and Biological Evaluation of Compounds with Medicinal Value. MDPI.[Link]

-

Ghit, A., & Assal, D. (2023). GABA Receptor. StatPearls.[Link][2]

-

Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1795. [Link]

-

Mortensen, M., et al. (2011). GABAA receptors: structure and function in the basal ganglia. Frontiers in Neural Circuits, 5, 1. [Link][4]

-

Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. (2020). MDPI.[Link]

-

Olsen, R. W., & Sieghart, W. (2009). Structure, Function, and Modulation of GABAA Receptors. Neuropharmacology, 56(1), 205-211. [Link]

Sources

- 1. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to 5-(Methylamino)pentanoic Acid Hydrochloride: A Key Intermediate for Advanced Scientific Research

Abstract

This technical guide provides a comprehensive overview of 5-(Methylamino)pentanoic acid hydrochloride (CAS No: 81893-78-9), a pivotal chemical intermediate with significant potential in drug discovery and organic synthesis. This document delves into the compound's physicochemical properties, outlines a robust and validated synthesis protocol, and explores its applications as a versatile building block. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of N-Methylated Amino Acids

N-methylated amino acids are a critical class of non-canonical amino acids that have garnered substantial interest in medicinal chemistry and peptide science. The incorporation of an N-methyl group onto an amino acid backbone imparts several advantageous properties to parent molecules, including enhanced metabolic stability, increased cell permeability, and constrained conformational flexibility.[1][2][3] These attributes are highly desirable in the design of novel therapeutics with improved pharmacokinetic profiles. This compound serves as a valuable bifunctional building block, featuring a secondary amine and a carboxylic acid, making it an ideal scaffold for the synthesis of a diverse array of complex organic molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application. The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its handling and use in various reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81893-78-9 | [4][5] |

| Molecular Formula | C₆H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 167.63 g/mol | [4][5] |

| IUPAC Name | 5-(methylamino)pentanoic acid;hydrochloride | [4] |

| Appearance | White to off-white solid | Inferred from typical amino acid hydrochlorides |

| Purity | ≥95% | [4][5] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |

| SMILES | CNCCCCC(=O)O.Cl | [4] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved from the readily available precursor, 5-aminopentanoic acid, via the Eschweiler-Clarke reaction. This classic and reliable one-pot reductive amination method utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering high yields and operational simplicity.[6][7][8]

Reaction Principle: The Eschweiler-Clarke Reaction

The mechanism involves the formation of an iminium ion from the reaction of the primary amine of 5-aminopentanoic acid with formaldehyde. This is followed by a hydride transfer from formic acid to the iminium ion, yielding the N-methylated product and carbon dioxide.[7] The reaction is irreversible due to the evolution of CO₂, driving it to completion. A key advantage of this method is that it selectively produces the tertiary amine from a primary amine without the formation of quaternary ammonium salts.[7][9]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

5-Aminopentanoic acid

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Hydrochloric acid (concentrated)

-

Isopropanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminopentanoic acid (1 equivalent) in deionized water.

-

Addition of Reagents: To the stirred solution, add formic acid (2.5 equivalents) followed by the slow addition of formaldehyde solution (2.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.

-

Acidification and Isolation: Dissolve the resulting residue in a minimal amount of isopropanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH 1-2).

-

Precipitation and Purification: The hydrochloride salt will precipitate out of the solution. The precipitation can be further induced by the addition of diethyl ether. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Self-Validation and Trustworthiness: The purity of the final product should be assessed by ¹H NMR and melting point analysis. The absence of the starting material and the presence of the N-methyl signal in the NMR spectrum will confirm the success of the reaction. The sharp melting point of the crystalline solid will indicate high purity.

Applications as a Chemical Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for a wide range of chemical transformations.

-

Peptide Synthesis: It can be used as a non-natural amino acid in the solid-phase or solution-phase synthesis of peptidomimetics. The N-methyl group can introduce conformational constraints and improve proteolytic stability.[3][10]

-

Scaffold for Drug Candidates: The carboxylic acid can be converted to amides, esters, or other functional groups, while the secondary amine can undergo further alkylation, acylation, or be incorporated into heterocyclic systems.

-

Synthesis of Bioactive Molecules: N-methylated amino acids are components of many natural products with interesting biological activities. This intermediate can be a starting point for the total synthesis of such compounds.[1]

Caption: Key applications of this compound in synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in modern organic synthesis and drug discovery. Its unique structural features, imparted by the N-methyl group, make it an attractive building block for creating novel molecules with enhanced biological properties. The robust and scalable synthesis via the Eschweiler-Clarke reaction ensures its accessibility for a wide range of research and development applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively harness the potential of this important compound.

References

-

Aurelio, L., et al. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(17), 5833–5835. [Link]

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9045–9055. [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link][1][2]

-

Sarkisyan, A. S., et al. (1998). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Journal of Peptide Research, 52(6), 457-464. [Link]

-

Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link][10]

-

Thaburet, J. F., et al. (2001). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 66(25), 8593–8596. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound 95% | CAS: 81893-78-9 | AChemBlock [achemblock.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. peptide.com [peptide.com]

- 11. synarchive.com [synarchive.com]

An In-depth Technical Guide to 5-(Methylamino)pentanoic Acid Hydrochloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 5-(Methylamino)pentanoic acid hydrochloride, a versatile building block for chemical synthesis. While the specific historical discovery of this compound is not extensively documented in scientific literature, this guide will focus on its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in research and drug development, based on the utility of related amino acid derivatives.

Chemical Properties and Characterization

This compound is a derivative of pentanoic acid with a methylamino group at the 5-position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81893-78-9 | AChemBlock[1] |

| Molecular Formula | C6H14ClNO2 | AChemBlock[1] |

| Molecular Weight | 167.63 g/mol | AChemBlock[1] |

| Appearance | Dark brown solid | AChemBlock[1] |

| Purity | ≥95% | AChemBlock[1] |

| IUPAC Name | This compound | AChemBlock[1] |

| SMILES | CNCCCCC(=O)O.Cl | AChemBlock[1] |

Safety Information:

According to supplier safety data, this compound is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] For the related compound, 5-(Dimethylamino)pentanoic acid hydrochloride, GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be used when handling this compound.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a hypothetical, yet chemically sound, method for the synthesis of this compound.

Step 1: Reductive Amination

-

In a round-bottom flask, dissolve 5-oxopentanoic acid in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of methylamine (as a solution in a compatible solvent).

-

Stir the mixture for 30 minutes to allow for the formation of the intermediate imine.

-

Gradually add a reducing agent, such as sodium borohydride, in small portions, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

Step 2: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

The aqueous layer containing the product can be concentrated under reduced pressure.

Step 3: Salt Formation

-

Dissolve the crude 5-(Methylamino)pentanoic acid in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Potential Applications in Drug Discovery and Development

While specific applications for this compound are not widely reported, its structure suggests its utility as a versatile building block in medicinal chemistry. Its parent compound, 5-aminovaleric acid (also known as 5-aminopentanoic acid), is recognized as an important building block in the synthesis of pharmaceuticals and agrochemicals.[5]

The presence of both a secondary amine and a carboxylic acid functional group allows for a variety of chemical modifications. This makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity.

Sources

- 1. achemblock.com [achemblock.com]

- 2. 5-(Dimethylamino)pentanoic acid hydrochloride | C7H16ClNO2 | CID 22832099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride - Google Patents [patents.google.com]

- 4. CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: 5-(Methylamino)pentanoic Acid Hydrochloride as a Versatile Building Block in Organic Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to enhancing pharmacokinetic and pharmacodynamic profiles. N-methylation of peptide backbones and heterocyclic cores is a field-proven strategy to increase metabolic stability, improve cell permeability, and modulate binding affinity.[1][2] 5-(Methylamino)pentanoic acid hydrochloride emerges as a valuable and versatile bifunctional building block for such modifications. Its structure, featuring a secondary amine and a terminal carboxylic acid on a flexible five-carbon chain, provides two reactive centers for diverse synthetic transformations.

This application note serves as a technical guide for researchers, chemists, and drug development professionals. It provides in-depth insights and detailed, field-tested protocols for the practical application of this compound in two key areas: the synthesis of N-methylated lactams and its incorporation as a non-traditional amino acid linker in solid-phase peptide synthesis (SPPS). The causality behind experimental choices and potential challenges are discussed to ensure robust and reproducible outcomes.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. This compound is typically supplied as a solid and, being a hydrochloride salt, requires neutralization to unmask the nucleophilicity of the secondary amine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 81893-78-9 | [3] |

| Molecular Formula | C₆H₁₄ClNO₂ | [3] |

| Formula Weight | 167.63 g/mol | [3] |

| Appearance | Dark brown solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Store at room temperature under an inert atmosphere. | [3] |

Table 2: GHS Safety Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from AChemBlock and PubChem GHS classifications.[3][4]

Core Application: Synthesis of N-Methyl-piperidin-2-one via Intramolecular Cyclization

The inherent structure of 5-(Methylamino)pentanoic acid makes it an ideal precursor for the synthesis of N-methylated six-membered lactams (N-methyl-δ-valerolactam). This transformation is a classic example of intramolecular amidation. The key to success lies in activating the carboxylic acid moiety under conditions that favor intramolecular ring closure over intermolecular polymerization.

Causality of the Experimental Design: The protocol is designed around two critical steps. First, the hydrochloride salt must be neutralized with a non-nucleophilic organic base (e.g., triethylamine, TEA) to liberate the free secondary amine, which is the active nucleophile. Second, the carboxylic acid must be converted into a highly reactive acylating species. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a potent peptide coupling reagent, for this activation. HATU rapidly forms an activated ester, which is highly susceptible to immediate intramolecular attack by the nearby amine. Performing the reaction at high dilution is crucial; it kinetically favors the intramolecular pathway, minimizing the formation of linear polymers.

Experimental Workflow: Lactam Formation

Caption: Workflow for N-Methyl-piperidin-2-one Synthesis.

Detailed Protocol: Synthesis of N-Methyl-piperidin-2-one

-

Reagent Preparation:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 5.0 g).

-

Add anhydrous Dichloromethane (DCM) to achieve a high dilution (e.g., 0.05 M, approx. 300 mL). Stir until fully suspended.

-

-

Neutralization:

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (TEA) (2.2 eq) dropwise over 5 minutes. The mixture should become a clear solution as the free amine is formed. Stir for an additional 15 minutes at 0 °C.

-

-

Activation and Cyclization:

-

In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the HATU solution to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

-

-

Work-up:

-

Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove unreacted amine and base, followed by saturated aqueous NaCl (brine) (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%) to elute the product.

-

Combine the pure fractions and remove the solvent in vacuo to yield N-Methyl-piperidin-2-one as a clear oil.

-

Table 3: Expected Experimental Data

| Parameter | Expected Result |

| Yield | 75-85% |

| Purity (LC-MS) | >98% |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.25 (t, 2H), 2.90 (s, 3H), 2.35 (t, 2H), 1.80 (m, 4H) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~171.5, 51.0, 49.0, 31.5, 23.0, 21.0 ppm |

| MS (ESI+) | m/z = 114.1 [M+H]⁺ |

Application in Peptide Synthesis: Incorporation as a Flexible Linker

The incorporation of N-methylated amino acids into peptides is a key strategy to overcome their inherent limitations as drug candidates, such as poor stability against proteases.[1][5] this compound can be used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to introduce a flexible, N-methylated spacer.

Causality of the Experimental Design: In SPPS, coupling efficiency is paramount. The N-methyl group on the amine introduces steric hindrance, which can slow down the coupling kinetics compared to a primary amine. To overcome this, a highly efficient coupling protocol is required. The protocol below uses HATU as the activator and DIPEA (N,N-Diisopropylethylamine) as the base. DIPEA is a bulky, non-nucleophilic base ideal for SPPS as it effectively neutralizes the hydrochloride and the generated protons during activation without causing side reactions. The reaction is performed in NMP (N-Methyl-2-pyrrolidone), an excellent solvent for solvating the growing peptide chain and the reagents, thereby maximizing reaction rates.[6]

Experimental Workflow: SPPS Incorporation

Caption: SPPS Workflow for Linker Incorporation.

Detailed Protocol: SPPS Coupling

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

-

Resin Preparation:

-

Start with the peptide-resin which has undergone its final Fmoc-deprotection step (e.g., with 20% piperidine in DMF), revealing a free N-terminal primary amine.

-

Wash the resin thoroughly with NMP (5 x 5 mL) to remove all traces of piperidine.

-

-

Coupling Solution Preparation:

-

In a separate vial, dissolve this compound (0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in 2 mL of anhydrous NMP.

-

Add DIPEA (1.0 mmol, 10 eq) to the vial. The base will neutralize the hydrochloride salt and activate the HATU reagent.

-

Vortex the solution for 1-2 minutes. This is the "activation" or "pre-activation" step.

-

-

Coupling to Resin:

-

Drain the NMP from the reaction vessel containing the resin.

-

Immediately add the freshly prepared coupling solution to the resin.

-